2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate
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Overview
Description
GE-137 is a cyclic peptide designed as a fluorescent probe for the detection of colorectal polyps. It binds to the human tyrosine kinase c-Met, which is overexpressed in many types of cancer, including colorectal cancer . This compound is particularly useful in enhancing the visualization of polyps during colonoscopy, thereby improving the detection rates of neoplastic lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GE-137 involves the construction of a 26-amino acid cyclic peptide. The peptide is conjugated to a fluorescent cyanine dye, which allows it to be used as a probe . The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. the general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization and dye conjugation .
Industrial Production Methods
Industrial production of GE-137 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers for SPPS, large-scale purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
GE-137 primarily undergoes binding interactions rather than traditional chemical reactions. Its main function is to bind to the c-Met receptor, a process that involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Common Reagents and Conditions
The synthesis of GE-137 involves reagents commonly used in peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conjugation of the fluorescent dye may involve additional reagents specific to the dye chemistry .
Major Products Formed
The major product formed from the synthesis of GE-137 is the cyclic peptide conjugated to the fluorescent dye. There are no significant by-products reported in the literature .
Scientific Research Applications
GE-137 has several scientific research applications, particularly in the fields of medicine and biology:
Colorectal Cancer Detection: GE-137 is used as a fluorescent probe in colonoscopy to enhance the detection of colorectal polyps, which can be precursors to colorectal cancer.
Molecular Imaging: The compound is used in molecular imaging to visualize c-Met expression in tumors, aiding in the diagnosis and monitoring of cancer.
Research Tool: GE-137 serves as a valuable tool in cancer research, helping scientists study the role of c-Met in tumorigenesis and metastasis.
Mechanism of Action
GE-137 exerts its effects by binding to the c-Met receptor, a tyrosine kinase that is overexpressed in many cancers. The binding of GE-137 to c-Met allows for the visualization of c-Met-expressing cells and tissues using fluorescence imaging techniques . This binding is highly specific, enabling the detection of even small and flat polyps that might be missed by traditional white-light colonoscopy .
Comparison with Similar Compounds
Similar Compounds
GE-11: Another peptide that targets the c-Met receptor but lacks the fluorescent dye conjugation.
FITC-c-Met: A fluorescein isothiocyanate (FITC) conjugated peptide targeting c-Met, used for similar imaging purposes.
Uniqueness
GE-137 is unique due to its combination of a cyclic peptide structure and a fluorescent cyanine dye, which provides high specificity and sensitivity in detecting colorectal polyps. Its ability to be administered intravenously and accumulate specifically in c-Met-expressing tumors sets it apart from other similar compounds .
Properties
Molecular Formula |
C156H212N34O52S8 |
---|---|
Molecular Weight |
3652 g/mol |
IUPAC Name |
2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C156H212N34O52S8/c1-85(169-88(4)195)135(212)165-76-126(202)171-111(80-192)145(222)184-114-83-245-244-82-113(183-144(221)109(69-92-72-162-100-31-17-16-30-97(92)100)179-148(225)112-81-243-246-84-115(182-143(220)108(178-147(114)224)68-91-41-45-94(197)46-42-91)149(226)180-110(79-191)137(214)168-78-128(204)189-62-27-35-119(189)153(230)190-63-26-34-118(190)150(227)174-102(33-25-59-161-154(158)159)138(215)176-106(66-89-28-11-8-12-29-89)141(218)172-104(139(216)181-112)50-55-130(207)208)146(223)177-107(67-90-39-43-93(196)44-40-90)142(219)173-105(51-56-131(209)210)140(217)186-133(87(3)194)152(229)175-103(49-54-129(205)206)136(213)166-77-127(203)185-132(86(2)193)151(228)167-74-124(200)163-73-123(199)164-75-125(201)170-101(134(157)211)32-18-20-58-160-122(198)38-15-10-21-60-187-116-52-47-95(249(237,238)239)70-98(116)155(5,6)120(187)36-13-9-14-37-121-156(7,57-19-23-64-247(231,232)233)99-71-96(250(240,241)242)48-53-117(99)188(121)61-22-24-65-248(234,235)236/h8-9,11-14,16-17,28-31,36-37,39-48,52-53,70-72,85-87,101-115,118-119,132-133,162,191-194H,10,15,18-27,32-35,38,49-51,54-69,73-84H2,1-7H3,(H39-,157,158,159,160,161,163,164,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,195,196,197,198,199,200,201,202,203,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,231,232,233,234,235,236,237,238,239,240,241,242)/t85-,86+,87+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,118-,119-,132-,133-,156?/m0/s1 |
InChI Key |
UQYUYHHXESUXGH-ABPLELQPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCCCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)CCCCS(=O)(=O)O)C=C(C=C4)S(=O)(=O)[O-])CCCCS(=O)(=O)O)(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N6)CC8=CNC9=CC=CC=C98)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H](NC7=O)CO)CCCNC(=N)N)CC1=CC=CC=C1)CCC(=O)O)CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)CCCCS(=O)(=O)O)C=C(C=C4)S(=O)(=O)[O-])CCCCS(=O)(=O)O)(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)N6)CC8=CNC9=CC=CC=C98)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C(NC7=O)CO)CCCNC(=N)N)CC1=CC=CC=C1)CCC(=O)O)CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C)O |
Origin of Product |
United States |
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